
1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is an organic molecule . It has a molecular weight of 355.88 and a molecular formula of C16 H22 Cl N3 O2 S . The compound is achiral and has a logP value of 3.3053 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a chlorothiophene group, a piperidine ring, and an imidazolidine-2,4-dione group .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a logP value of 3.3053, indicating its lipophilicity . It also has a logD value of 3.3052 and a logSw value of -3.5364 . It has 4 hydrogen bond acceptors and a polar surface area of 37.721 .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The reaction of Grignard reagents with similar imidazolidine-2,4-diones demonstrates exclusive 1,2-addition products, highlighting the unique reactivity of these compounds in chemical synthesis (Akeng'a & Read, 2005).
Antimicrobial Activity
- A related series of thiazolidine-2,4-diones synthesized via Knoevenagel condensation exhibited significant in vitro antibacterial activity against gram-positive bacteria and excellent antifungal activity, indicating potential for antimicrobial applications (Prakash et al., 2011).
Anticancer Activity
- N-substituted indole derivatives of thiazolidine-2,4-dione were found to have notable anticancer activity against MCF-7 human breast cancer cell line, suggesting the therapeutic potential of similar compounds in oncology (Kumar & Sharma, 2022).
Receptor Antagonist Activity
- Certain derivatives with similar structures were tested for 5-HT2 and alpha 1 receptor antagonist activity, offering insights into the neurological applications of these compounds (Watanabe et al., 1992).
Synthesis of Novel Compounds
- The synthesis of 1,3-thiazolidine-2,4-dione derivatives led to novel compounds with potential antibacterial activities, showcasing the versatility of these compounds in drug development (Jat et al., 2006).
Pharmacophore Studies
- Studies on (2-alkoxy)phenylpiperazine derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione indicated significant affinities for 5-HT(1A) receptors, contributing to understanding the pharmacological aspects of these compounds (Handzlik et al., 2011).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available resources. It’s possible that it could have potential applications in various fields of research and industry.
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-7-6-15(27-16)18(25)21-10-8-13(9-11-21)22-12-17(24)23(19(22)26)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKUGCIMXDIRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)
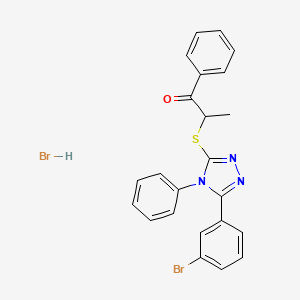
![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)
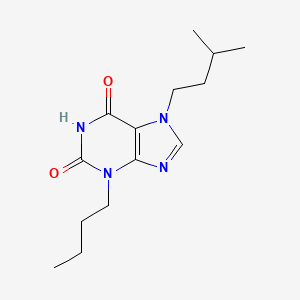
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)
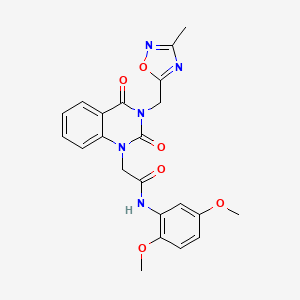
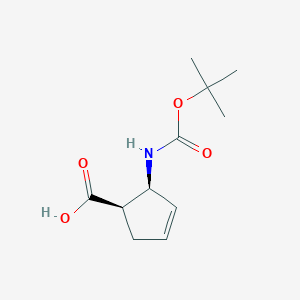
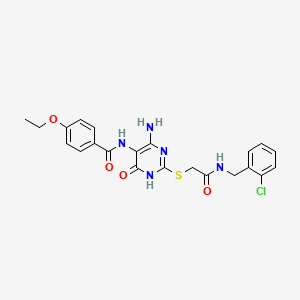
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2478651.png)
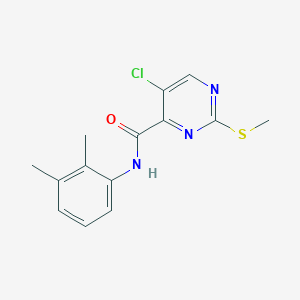
![2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2478655.png)
![6-Cyclopropyl-3-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one](/img/structure/B2478656.png)
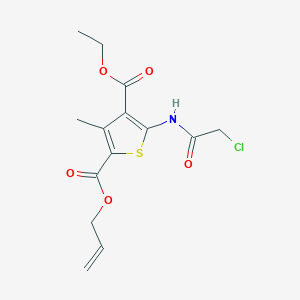
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2478664.png)